molecular formula C₂₉H₃₁N₇O₅ B1145634 N-Methoxycarbonyl Dabigatran Ethyl Ester CAS No. 211914-96-4

N-Methoxycarbonyl Dabigatran Ethyl Ester

Cat. No. B1145634
M. Wt: 557.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Dabigatran Etexilate involves multiple steps, including condensation, catalytic hydrogenation, acylation, cyclization, and reactions with specific reagents like n-hexyl chloroformate. One study details the synthesis process starting from 4-methylamino-3-nitrobenzoic acid and ethyl acrylate, leading to the formation of Dabigatran Etexilate with an overall yield of about 40% (Chen Guohua, 2013). Another approach utilizes n-hexyl-4-nitrophenyl carbonate as a novel synthon, significantly reducing potential impurities in the synthesis process (P. Solanki et al., 2018).

Molecular Structure Analysis

The molecular structure of N-Methoxycarbonyl Dabigatran Ethyl Ester is characterized by specific functional groups that facilitate its role in the synthesis of Dabigatran Etexilate. These include the ethoxycarbonyl group and the ester linkage, which are pivotal in the compound's reactivity and subsequent transformation into the active drug molecule. The precise molecular arrangement ensures its effective participation in chemical reactions leading to the desired anticoagulant agent.

Chemical Reactions and Properties

N-Methoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including Pinner reactions, amidination, and acylation, to form the final Dabigatran Etexilate product. These reactions are influenced by the compound's chemical properties, such as its reactivity towards nucleophiles and electrophiles, stability under reaction conditions, and the presence of functional groups conducive to specific transformations (G. Han, 2014).

Scientific Research Applications

Synthesis and Chemical Properties

N-Methoxycarbonyl Dabigatran Ethyl Ester is a key intermediate in the synthesis of Dabigatran Etexilate, a widely recognized anticoagulant drug. The synthesis of this compound involves several chemical transformations, starting from 4-methylamino-3-nitrobenzoic acid. The process yields the intermediate 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, crucial for producing Dabigatran Etexilate. This pathway highlights the compound's role in the development of anticoagulant therapies, underscoring its significance in medicinal chemistry and pharmaceutical research (Guo, Huang, Yuan, & Zhu, 2014).

Pharmacokinetics and Enzymatic Interactions

The pharmacokinetic behavior of Dabigatran Etexilate, derived from N-Methoxycarbonyl Dabigatran Ethyl Ester, involves complex interactions with human carboxylesterase enzymes (CES1 and CES2). These enzymes play critical roles in the hydrolysis of Dabigatran Etexilate to its active form, dabigatran. This conversion is essential for the drug's anticoagulant effects, illustrating the compound's importance in the bioactivation of prodrugs (Laizure, Parker, Herring, & Hu, 2014).

Biological Implications and Antidote Development

Research has also focused on the development of antidotes for Dabigatran Etexilate, with studies detailing the identification and characterization of specific antidotes that can reverse the anticoagulant activity of dabigatran. Such research is pivotal for managing the therapeutic risks associated with anticoagulant treatment, further highlighting the medical significance of understanding N-Methoxycarbonyl Dabigatran Ethyl Ester and its derivatives (Schiele, van Ryn, Canada, Newsome, Sepulveda, Park, Nar, & Litzenburger, 2013).

Safety And Hazards

Dabigatran has a favorable safety profile in terms of major bleeding, intracranial hemorrhage, and life-threatening events, among other safety outcomes . It is suggested that dabigatran may be a suitable alternative to VKAs as an oral anticoagulant .

properties

CAS RN

211914-96-4

Product Name

N-Methoxycarbonyl Dabigatran Ethyl Ester

Molecular Formula

C₂₉H₃₁N₇O₅

Molecular Weight

557.6

synonyms

N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester;  Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.